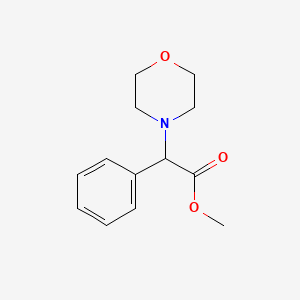![molecular formula C11H11ClO4 B8305053 [4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate](/img/structure/B8305053.png)
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an ester linkage, a chloroacetyl group, and a hydroxybenzyl moiety. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-(2-chloro-acetyl)-3-hydroxy-benzyl ester typically involves the esterification of 3-hydroxybenzyl alcohol with chloroacetic acid under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves the following steps:
Esterification: 3-hydroxybenzyl alcohol reacts with chloroacetic acid in the presence of an acid catalyst to form the ester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an anhydrous solvent.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, ethers, or thioesters.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid 4-(2-chloro-acetyl)-3-hydroxy-benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins or enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, chloro-, methyl ester: Similar in structure but lacks the hydroxybenzyl moiety.
Chloroacetyl chloride: Contains the chloroacetyl group but lacks the ester and hydroxybenzyl functionalities.
Uniqueness
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate is unique due to the presence of multiple functional groups that confer distinct reactivity and versatility. The combination of ester, chloroacetyl, and hydroxybenzyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H11ClO4 |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)16-6-8-2-3-9(10(14)4-8)11(15)5-12/h2-4,14H,5-6H2,1H3 |
Clave InChI |
WSHKDCLCTRYHAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC(=C(C=C1)C(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


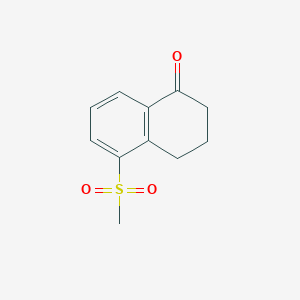
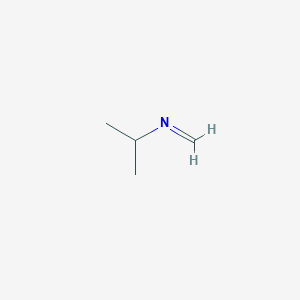

![[3-(3,4-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B8305013.png)

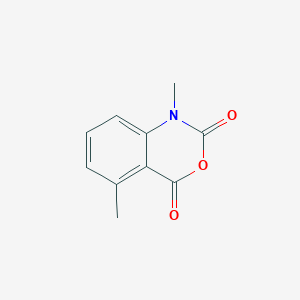
![3-[2-(2-Methylaminoethyl)phenoxy]propan-1-ol](/img/structure/B8305031.png)


![4-[1,3]Dioxolan-2-yl-2-nitro-phenol](/img/structure/B8305049.png)
![3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8305056.png)
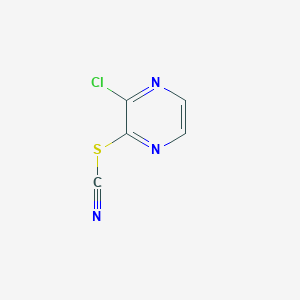
![[(4-oxo-4H-1-benzopyran-3-yl)carbonyl]urea](/img/structure/B8305061.png)
